molecular formula C6H8F2N2 B6209861 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole CAS No. 2060052-20-0

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Cat. No. B6209861
CAS RN: 2060052-20-0
M. Wt: 146.1
InChI Key:
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Description

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (3-DFPM) is a synthetic organic compound with a wide range of potential applications in scientific research. It is a member of the pyrazole family, which consists of five-membered heterocyclic compounds with a nitrogen atom in the ring. 3-DFPM has been used in a variety of studies, including enzymatic catalysis, drug discovery, and the study of protein-ligand interactions.

Scientific Research Applications

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a ligand in the study of protein-ligand interactions, as well as in enzymatic catalysis. In addition, it has been used in drug discovery, as it has been found to interact with certain enzymes and proteins in a manner that can be exploited for the development of drugs. Furthermore, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been used in the study of organic synthesis and chemical reactions, as it can be used as a reactant or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is not fully understood. However, it is known that 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole can interact with certain enzymes and proteins in a manner that can be exploited for the development of drugs. Specifically, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been found to interact with certain enzymes in a manner that can inhibit their activity, which can be exploited for the development of drugs that target those enzymes. In addition, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been found to interact with certain proteins in a manner that can modulate their activity, which can be exploited for the development of drugs that target those proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole are not fully understood. However, it has been found to interact with certain enzymes and proteins in a manner that can be exploited for the development of drugs. Specifically, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been found to interact with certain enzymes in a manner that can inhibit their activity, which can be exploited for the development of drugs that target those enzymes. In addition, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been found to interact with certain proteins in a manner that can modulate their activity, which can be exploited for the development of drugs that target those proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole in lab experiments is that it is relatively easy to synthesize. In addition, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is relatively stable, making it suitable for use in a variety of scientific research applications. Furthermore, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has been found to interact with certain enzymes and proteins in a manner that can be exploited for the development of drugs, making it a useful tool for drug discovery.
However, there are also some limitations to using 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole in lab experiments. For example, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is not soluble in water, making it difficult to use in aqueous solutions. In addition, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole in scientific research. For example, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole could be used to develop new drugs that target certain enzymes or proteins. In addition, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole could be used to study the structure and function of certain proteins, as well as to develop new methods of enzymatic catalysis. Furthermore, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole could be used as a reactant or as a catalyst in certain organic synthesis and chemical reactions. Finally, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole could be used in the study of protein-ligand interactions, as well as in drug discovery.

Synthesis Methods

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole can be synthesized through various methods. The most common method is a three-step process involving the reaction of 1,1-difluoroethylene with hydrazine, followed by methylation with methyl iodide, and finally cyclization of the resulting hydrazone with an acid catalyst. This method yields 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole in good yields and is suitable for use in a variety of research applications. Other methods of synthesis include the reaction of 1,1-difluoroethylene with ethyl diazoacetate in the presence of a base, and the reaction of 1,1-difluoroethylene with hydrazine in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole with 1,1-difluoroethane in the presence of a strong base.", "Starting Materials": [ "1-methyl-1H-pyrazole", "1,1-difluoroethane", "Strong base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add the strong base to a solution of 1-methyl-1H-pyrazole in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)", "Add 1,1-difluoroethane dropwise to the reaction mixture while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2060052-20-0

Product Name

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Molecular Formula

C6H8F2N2

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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